molecular formula C8H15N B165037 1-Cyclopropylcyclopentanamine CAS No. 132439-41-9

1-Cyclopropylcyclopentanamine

Cat. No. B165037
M. Wt: 125.21 g/mol
InChI Key: AMNLAEZUDVGLNT-UHFFFAOYSA-N
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Patent
US06262075B1

Procedure details

To a solution of sodium azide (3.5 g, 54 mmol) in toluene (25 ml) under nitrogen at room temperature was added trifluoroacetic acid (4 ml, 53 mmol). The mixture was cooled to 0° C. and a solution of the compound of Preparation 11(a) (3.35 g, 26.5 mmol) in toluene (5 ml) was added, dropwise. The mixture was stirred for 4 hours and allowed to warm to room temperature. Concentrated ammonium hydroxide solution (25 ml) was then added. The toluene layer was separated and washed with water (2×20 ml). The organic layer was dried using sodium sulphate and filtered. The filtrate was added, dropwise, to a 1M solution of lithium aluminium hydride in tetrahydrofuran (53 ml) at 5° C. under nitrogen. The mixture was stirred at room temperature for sixteen hours and at 50° C. for one hour. Water (1.8 ml) was then added, dropwise, followed by 3N aqueous sodium hydroxide solution (1.8 ml) and water (5.4 ml). The mixture was stirred for 20 minutes filtered and evaporated under reduced pressure to a volume of approximately 20 ml. The solution was washed with 10% w/w aqueous sodium bicarbonate solution (30 ml) and dried using sodium sulphate. The solvent was removed by evaporation under reduced pressure to provide the title compound (2 g) which was used directly without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
11(a)
Quantity
3.35 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-]=[N+]=[N-].[Na+].F[C:6](F)(F)C(O)=O.[OH-].[NH4+:13].[C:14]1([CH3:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[NH2:13][C:17]1([CH:16]2[CH2:15][CH2:6]2)[CH2:18][CH2:19][CH2:14][CH2:20]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
11(a)
Quantity
3.35 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
WASH
Type
WASH
Details
washed with water (2×20 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was added
CUSTOM
Type
CUSTOM
Details
at 5° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for sixteen hours and at 50° C. for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Water (1.8 ml) was then added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a volume of approximately 20 ml
WASH
Type
WASH
Details
The solution was washed with 10% w/w aqueous sodium bicarbonate solution (30 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1(CCCC1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.